Product packaging for LP-922761(Cat. No.:)

LP-922761

Cat. No.: B608647
M. Wt: 410.5 g/mol
InChI Key: YNQNYIHMAZLJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of LP-922761 as a Selective AAK1 Inhibitor this compound is characterized as a potent and selective inhibitor of AAK1tocris.commedchemexpress.comglpbio.comtargetmol.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.comglpbio.commedchemexpress.cn. Research indicates that this compound demonstrates inhibitory activity against AAK1 with reported IC50 values of 4.8 nM in enzyme assays and 7.6 nM in cell-based assaystocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.comglpbio.com. While primarily targeting AAK1, this compound also shows some inhibitory effect on BMP-2-inducible protein kinase (BIKE), with an IC50 of 24 nMmedchemexpress.commedchemexpress.comacetherapeutics.commedchemexpress.com. Importantly, studies indicate that this compound exhibits no significant activity against other targets such as cyclin G-associated kinase (GAK), opioid receptors, adrenergic α2 receptors, or GABAa receptors, highlighting its selectivity profiletocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.com. This compound is also described as being orally activemedchemexpress.comtargetmol.comacetherapeutics.commedchemexpress.comglpbio.com.

The inhibitory potency and selectivity of this compound are summarized in the following table based on reported research findings:

TargetAssay TypeIC50 ValueCitation
AAK1Enzyme4.8 nM tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.comglpbio.com
AAK1Cell7.6 nM tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.comglpbio.com
BIKENot Specified24 nM medchemexpress.commedchemexpress.comacetherapeutics.commedchemexpress.com
GAKNot Significant Activity- tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.com
Opioid ReceptorsNo Significant Activity- tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.com
Adrenergic α2 ReceptorsNo Significant Activity- tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.com
GABAa ReceptorsNo Significant Activity- tocris.commedchemexpress.comglpbio.commedchemexpress.comacetherapeutics.commedchemexpress.commedchemexpress.com

Scope and Research Focus on this compound's Biological Activities Research involving this compound primarily investigates its biological activities related to AAK1 inhibition, with a significant focus on its potential therapeutic applications, particularly in the context of neuropathic pain and viral infectionstandfonline.comunmc.edumedchemexpress.cnnih.govresearchgate.net. A notable characteristic of this compound is its peripheral restriction. Studies in mice have shown a low brain to plasma ratio of 0.007, indicating that the compound largely remains in the peripheral compartmentmedchemexpress.comtargetmol.comresearchgate.netresearchgate.net.

Detailed research findings highlight the effects of this compound in preclinical models. Although described as orally bioavailable, oral administration of this compound did not alleviate neuropathic pain in a mouse model, despite achieving adequate drug levels nih.govresearchgate.net. This finding suggests that the relevant pool of AAK1 for antinociceptive effects might be located in the spinal cord rather than being readily accessible via peripheral oral administration medchemexpress.cnresearchgate.net.

Beyond pain research, this compound has been utilized in studies exploring the role of AAK1 in viral entry. Research has demonstrated that this compound can dose-dependently inhibit the internalization of the SARS-CoV-2 Spike protein receptor-binding domain (S-RBD) into host cells unmc.edu. These findings support the hypothesis that AAK1 is required for the entry of SARS-CoV-2 and suggest that inhibiting AAK1 with compounds like this compound could be a strategy to impede viral infection by modulating the clathrin-mediated endocytic pathway unmc.edu.

The peripheral restriction of this compound makes it a valuable research tool for differentiating between central and peripheral AAK1 inhibition effects in various biological processes.

Compound Information:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N6O3 B608647 LP-922761

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNYIHMAZLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Lp 922761

Target Specificity and Selectivity

Research into LP-922761 has focused on its ability to inhibit specific kinases and its selectivity profile against other receptor systems.

Potent Inhibition of Adapter Protein-2 Associated Kinase 1 (AAK1) in Enzyme and Cell Assays

This compound demonstrates potent inhibitory activity against AAK1. In enzyme assays, this compound has an IC₅₀ value of 4.8 nM. This potency is maintained in cellular contexts, with an IC₅₀ of 7.6 nM in cell-based assays. medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov These values indicate that this compound is a highly effective inhibitor of AAK1 activity in both isolated enzyme systems and within living cells. medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov

The inhibitory effect on AAK1 has been demonstrated in various studies, highlighting its potential as a pharmacological tool for investigating AAK1-dependent processes. medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.govpatsnap.comtargetmol.comresearchgate.netnih.gov

Here is a summary of this compound's inhibitory potency against AAK1:

TargetAssay TypeIC₅₀ (nM)Citation
AAK1Enzyme4.8 medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov
AAK1Cell7.6 medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov

Inhibitory Effects on BMP-2-Inducible Protein Kinase (BIKE)

In addition to its primary target, AAK1, this compound has also been shown to inhibit BMP-2-inducible protein kinase (BIKE). medchemexpress.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktargetmol.com The reported IC₅₀ value for this compound against BIKE is 24 nM. medchemexpress.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uknih.gov While less potent than its effect on AAK1, this indicates a degree of off-target activity towards BIKE. medchemexpress.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uknih.gov

TargetAssay TypeIC₅₀ (nM)Citation
BIKEEnzyme24 medchemexpress.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uknih.gov

Lack of Significant Activity at Other Receptor Systems (e.g., GAK, Opioid, Adrenergic α2, GABAa Receptors)

Importantly, this compound has been evaluated for its activity against a panel of other receptor systems to assess its selectivity profile. Studies have shown that this compound exhibits no significant activity at cyclin G-associated kinase (GAK), opioid receptors, adrenergic α2 receptors, or GABAa receptors. medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov This lack of significant activity at these targets contributes to the understanding of this compound's selectivity profile, suggesting a more focused action on AAK1 and BIKE compared to these other systems. medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov

TargetActivityCitation
GAKNo significant activity medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov
Opioid ReceptorsNo significant activity medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov
Adrenergic α2 ReceptorsNo significant activity medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov
GABAa ReceptorsNo significant activity medchemexpress.comtocris.comacetherapeutics.commedchemexpress.comglpbio.comarctomsci.combioscience.co.uktocris.comnih.gov

AAK1's Role in Clathrin-Mediated Endocytosis (CME)

AAK1 is recognized as a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface. patsnap.comresearchgate.netnih.govbiorxiv.orgmolbiolcell.orguniprot.orgfrontiersin.orgbmj.com

Regulation of AP-2 Complex and μ2 Subunit Phosphorylation (Thr156)

A primary mechanism by which AAK1 regulates CME is through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP-2) complex. patsnap.comresearchgate.netnih.govbiorxiv.orgmolbiolcell.orguniprot.orgnih.govuniprot.orgnih.govcellsignal.com AAK1 specifically phosphorylates the μ2 subunit at threonine 156 (Thr156). researchgate.netuniprot.orgnih.govuniprot.orgnih.govcellsignal.com This phosphorylation event is crucial for the function of the AP-2 complex in endocytosis. researchgate.netuniprot.orgnih.govuniprot.orgnih.govcellsignal.com Phosphorylation of μ2 at Thr156 by AAK1 enhances the binding affinity of AP-2 to sorting signals found on cargo membrane proteins. researchgate.netnih.govuniprot.orgcellsignal.com This increased affinity is essential for the efficient recruitment of cargo into clathrin-coated pits, the initial structures formed during CME. researchgate.netnih.govuniprot.orgcellsignal.com Clathrin assembly itself can stimulate AAK1 activity towards μ2, creating a positive feedback loop that promotes the maturation of clathrin-coated pits. researchgate.netbiorxiv.orgmolbiolcell.org

Impact on Receptor Internalization and Intracellular Trafficking

By phosphorylating the μ2 subunit of AP-2, AAK1 plays a significant role in regulating the internalization of various receptors from the cell surface. patsnap.comresearchgate.netnih.govbiorxiv.orgmolbiolcell.orguniprot.orgfrontiersin.orgbmj.com This includes receptors that utilize tyrosine-based internalization motifs, to which the phosphorylated μ2 subunit has enhanced binding affinity. researchgate.netnih.govuniprot.orgcellsignal.com Inhibition of AAK1 activity can disrupt this process, leading to reduced internalization of target molecules and receptors. patsnap.comnih.govbiorxiv.orgmolbiolcell.orgbmj.comtandfonline.com Beyond the initial internalization step, AAK1 may also be involved in the subsequent intracellular trafficking of endocytic vesicles, including the uncoating of clathrin. researchgate.netmolbiolcell.org Some research also suggests a role for AAK1 in the recycling of receptors from endosomes back to the plasma membrane. molbiolcell.org The modulation of receptor internalization and trafficking by AAK1 and its inhibitors like this compound has implications for various cellular processes and signaling pathways. patsnap.combiorxiv.orgbmj.comtandfonline.com

Downstream Signaling Pathway Modulation

AAK1 is implicated in the modulation of multiple cellular signaling pathways, including NF-κB, Notch, and WNT, as well as influencing Rab5 regulation in endosomes. guidetopharmacology.orgwikipedia.orgciteab.com The inhibitory action of compounds like this compound on AAK1 can therefore impact these downstream cascades.

Involvement in NF-κB Signaling Pathway via IKBα Phosphorylation

AAK1 participates in the NF-κB signaling pathway. guidetopharmacology.orgwikipedia.org Specifically, AAK1 mediates the interaction of IKBα with inhibitors, leading to the formation of a trimer complex involving p50, p65, and IKBα. This complex subsequently undergoes phosphorylation. guidetopharmacology.orgwikipedia.org Following phosphorylation, IKBα is ubiquitinated under the catalysis of the Skp1-cullin 1-F-box (SCF) E3 ligase complex and subsequently degraded by a protease. guidetopharmacology.org The degradation of IKBα allows activated NF-κB (the p50/p65 heterodimer) to translocate to the endosome, where it can bind to related DNA motifs and induce the transcription of target genes, including pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. guidetopharmacology.orgwikipedia.org Thus, AAK1 accelerates the degradation of IKBα, contributing to the activation of NF-κB. wikipedia.org

Interplay with Notch Signaling Pathway and Eps15b

AAK1 is involved in the regulation of the Notch signaling pathway. guidetopharmacology.orgwikipedia.orgciteab.com AAK1 mediates the interaction between Notch and Eps15b, which is reported to accelerate the Notch pathway. guidetopharmacology.orgwikipedia.org Research indicates that AAK1 acts as an adaptor for the interaction between Notch and components of the clathrin-mediated pathway, such as Eps15b. guidetopharmacology.org Transfected AAK1 has been shown to increase the localization of activated Notch in cell types that produce Rab5-positive endocytic vesicles. guidetopharmacology.org Conversely, depletion of AAK1 or overexpression of Numb, an inhibitor of this pathway, interferes with this vesicle localization and distribution. guidetopharmacology.org This suggests that AAK1 plays a role in directing the membrane-tethered form of activated Notch to specific endocytic pathways following ligand-induced activation. guidetopharmacology.org AAK1 interacts with membrane-bound activated Notch1 and shows a preferential interaction with monoubiquitinated activated Notch1 compared to its non-ubiquitinated form. citeab.com AAK1 has been shown to be involved in the positive regulation of Notch pathway signaling in mammals. citeab.com There is also an indication of a dynamic balance between AAK1 and the Notch receptor, where Notch receptors can be inhibited by AAK1. guidetopharmacology.org

Participation in WNT Signaling Pathway Regulation

AAK1 also participates in the regulation of the WNT signaling pathway. guidetopharmacology.orgwikipedia.org AAK1 is described as negatively regulating WNT signaling by promoting the clathrin-mediated endocytosis (CME) of the WNT receptor LRP6. guidetopharmacology.orgwikipedia.org Simultaneously, WNT signaling can activate AAK1, leading to the phosphorylation of AP2M1, which in turn promotes endocytosis. guidetopharmacology.orgwikipedia.org This suggests a complex interplay where AAK1 is both regulated by and a regulator of WNT signaling. AAK1 is also reported to activate the WNT pathway. guidetopharmacology.org The endocytosis of the WNT receptor (LRP6) promoted by WNT in a reticulin (B1181520) fibre meshwork activates AAK1 and leads to the phosphorylation of the Thr156 site of AP2M1. guidetopharmacology.org The abundance of LRP6, which also acts as a WNT inhibitor, forms a negative feedback loop driven by AAK1. guidetopharmacology.org

Influence on Rab5 Regulation in Endosomes

AAK1 influences the regulation of Rab5, a key protein involved in the formation and trafficking of early endosomes. guidetopharmacology.org AAK1 is reported to promote the synthesis and transmission of the regulating factor Rab5 in both early and late stage endosomes. guidetopharmacology.org As mentioned previously, transfected AAK1 increases the localization of activated Notch to produce Rab5-positive endocytic vesicles. guidetopharmacology.org Furthermore, AAK1 phosphorylates the protein NUMB and regulates its cellular localization, promoting the localization of NUMB to endosomes. citeab.com This suggests a role for AAK1 in processes involving Rab5-positive vesicles and the endosomal localization of interacting proteins.

Neuropathic Pain Research

Neuropathic pain is a complex condition arising from damage to the somatosensory system. Preclinical research utilizes various models to understand its mechanisms and evaluate potential treatments. mdpi.comnih.govpsu.edu

Mechanistic Insights from AAK1 Genetic Ablation Models (e.g., Knockout Mice Phenotypes)

Studies involving AAK1 knockout mice have provided crucial insights into the potential of AAK1 as a target for neuropathic pain. AAK1 knockout mice exhibit a normal response in acute pain assays, such as the hot plate and phase I formalin tests. However, these mice show a significantly reduced response to persistent pain in the phase II formalin test. researchgate.netnih.govnih.govresearchgate.net Furthermore, AAK1 knockout mice failed to develop tactile allodynia following spinal nerve ligation (SNL), a common model of neuropathic pain. researchgate.netnih.govresearchgate.net These findings suggest that inhibiting AAK1 could be a viable strategy for treating persistent and neuropathic pain without affecting acute pain perception. nih.govresearchgate.net

Evaluation of this compound in In Vitro Pain Models

In vitro models are valuable tools for investigating the direct effects of compounds on neuronal and glial cells involved in pain pathways.

Dorsal root ganglion (DRG) neurons play a critical role in transmitting pain signals. mdpi.comnih.gov Changes in their excitability contribute to neuropathic pain. mdpi.comresearchgate.net In vitro experiments have been conducted to assess the impact of this compound on DRG neuron excitability. One study utilized a high-capacity in vitro DRG model in a 384-well format to investigate the direct effects of compounds, including this compound, on neuronal excitability. ki.se While the search results mention that baricitinib (B560044), another compound tested in this model, decreased the excitability of DRG neurons, they also indicate that this compound was included in these high-capacity in vitro tests of neuronal excitability. ki.se

Satellite glial cells (SGCs) surround DRG neurons and are known to play a role in modulating neuronal activity and contributing to pain states, particularly after nerve injury or inflammation. plos.orgnih.govcrimsonpublishers.comfrontiersin.orgnih.gov Activation of SGCs can involve morphological changes, such as increased expression of glial fibrillary acidic protein (GFAP). ki.senih.govfrontiersin.orgnih.gov High-capacity in vitro testing has also been used to evaluate the effects of compounds like this compound on SGC morphology. ki.se Similar to the findings with DRG neuron excitability, the search results highlight that baricitinib altered SGC morphology, quantified by a decrease in the length of GFAP-positive extensions. ki.se this compound was also included in these high-content imaging quantifications of GFAP positive processes. ki.se

Microfluidic co-culture systems offer advanced platforms to model neuronal circuits and interactions in a controlled environment. netri.comnih.govenuvio.com These systems can involve spatially separated compartments connected by microchannels, allowing for the study of axonal growth and synaptic connections. ki.senetri.comenuvio.comnih.gov A high-capacity in vitro DRG model, compatible with a conventional 384-well format, has been used in studies involving this compound. ki.se While a microfluidic co-culture model of dissociated DRG and spinal cord neurons has been developed to replicate the pain pathway and model synaptic connections, the specific research question regarding this compound's effects on peripheral neurons at an increased capacity did not necessitate the use of this co-culture model. ki.se Instead, primary DRG neurons were cultured in conventional 384-well plates for this specific assessment of this compound. ki.se

Modulation of Satellite Glial Cell (SGC) Morphology

Efficacy Studies in In Vivo Animal Models of Neuropathic Pain

In vivo animal models are essential for evaluating the efficacy of potential pain therapies in a complex biological system. Various models are used to mimic different aspects of neuropathic pain. nih.govpsu.edu this compound has been tested in in vivo models of neuropathic pain. In one study, oral administration of this compound was tested in a mouse model of spinal nerve ligation (SNL) injury to assess its effect on mechanical allodynia. researchgate.netresearchgate.net The results indicated that oral this compound was not antinociceptive in this model. researchgate.netresearchgate.net This was in contrast to gabapentin, which showed significant activity in the same assay. researchgate.netresearchgate.net Further investigation revealed that this compound had a very low brain to plasma ratio, indicating it was largely restricted to the peripheral compartment. researchgate.netresearchgate.net Despite the lack of efficacy with oral administration in this specific SNL model, the compound's properties as a potent and selective AAK1 inhibitor with peripheral restriction were noted. researchgate.netresearchgate.net

Studies in Spinal Nerve Ligation (SNL) Models

The Spinal Nerve Ligation (SNL) model is a widely used model for investigating neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia following nerve injury nih.govresearchgate.netresearchgate.net. Studies using AAK1 knockout mice in the SNL model showed that these mice failed to develop tactile allodynia nih.govresearchgate.net. While another AAK1 inhibitor, LP-935509, which has a high brain to plasma ratio, reversed established pain behavior in the SNL model, oral administration of this compound (60 mg/kg) was not antinociceptive in this model in mice nih.govresearchgate.net. This lack of activity was not attributed to inadequate drug exposure, as drug levels exceeded those of LP-935509 researchgate.net. This compound is reported to have a very low brain to plasma ratio (0.007), indicating it is largely restricted to the peripheral compartment nih.govresearchgate.netresearchgate.net. These findings suggest that central, rather than peripheral, AAK1 inhibition may be crucial for antinociceptive effects in the SNL model nih.govresearchgate.netresearchgate.net.

Assessment in Chronic Constriction Injury (CCI) Models

The Chronic Constriction Injury (CCI) model in rats is another established model of neuropathic pain induced by loose ligatures around the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia researchgate.netnih.govcreative-bioarray.comresearchgate.net. AAK1 inhibitors have shown efficacy in reducing evoked pain responses in the rat CCI model nih.govresearchgate.net. Consistent with findings in the SNL model regarding the importance of central AAK1 inhibition, studies using a non-brain-penetrant AAK1 inhibitor, such as this compound, or local administration of an AAK1 inhibitor, indicated that the relevant pool of AAK1 for antineuropathic action is located in the spinal cord nih.govresearchgate.net. This compound has been described as a potent, selective, and orally active AAK1 inhibitor that reduces pain in the CCI model of the sciatic nerve in rats medchemexpress.comlookchem.com.

Utility in Streptozotocin (STZ) Models of Diabetic Peripheral Neuropathy

The Streptozotocin (STZ) model is used to induce diabetic peripheral neuropathy, a common complication of diabetes characterized by nerve damage and neuropathic pain nih.govresearchgate.net. AAK1 inhibitors have demonstrated the ability to reduce evoked pain responses in the rat STZ model of diabetic peripheral neuropathy nih.govresearchgate.net.

Investigation in Collagen Antibody-Induced Arthritis (CAIA) Models

The Collagen Antibody-Induced Arthritis (CAIA) model is a mouse model of rheumatoid arthritis that mimics key features of the human disease, including joint inflammation and persistent pain ki.sepatsnap.comnih.govki.semdbioproducts.comcriver.comnih.govcreative-biolabs.com. Studies in the CAIA model have investigated the effects of this compound on pain-like behavior ki.sepatsnap.comnih.govki.seresearchgate.net. While baricitinib, a JAK inhibitor that also inhibits AAK1, reduced joint inflammation and pain-like behavior, this compound, a specific AAK1 inhibitor, resolved pain-like behavior specifically in the late, non-inflammatory phase of the CAIA model without affecting arthritis scores ki.sepatsnap.comki.seresearchgate.net. This suggests an AAK1-related mechanism for pain reduction in this model that is independent of inflammation ki.se. Notably, AAK1 signaling was found to be inhibited in Dorsal Root Ganglia (DRGs) in this model, and AAK1 kinase activity blockade provided an antinociceptive effect nih.govresearchgate.net.

Here is a summary of this compound's effects in preclinical pain models:

Disease ModelSpeciesThis compound Effect on Pain-like BehaviorNotesSource(s)
Spinal Nerve Ligation (SNL)MouseNo antinociceptive effect (oral)Poor brain penetration of this compound implicated; central AAK1 needed. nih.govresearchgate.netresearchgate.net
Chronic Constriction Injury (CCI)RatReduces evoked pain responsesRelevant AAK1 pool is in the spinal cord. nih.govresearchgate.netmedchemexpress.comlookchem.com
Streptozotocin (STZ)RatReduces evoked pain responses nih.govresearchgate.net
Collagen Antibody-Induced Arthritis (CAIA)MouseAlleviates mechanical hypersensitivity (late phase)Effect independent of inflammation; AAK1 inhibition in DRGs involved. ki.sepatsnap.comnih.govki.seresearchgate.net

Analysis of Peripheral Versus Central AAK1 Inhibition in Pain Modulation

Research investigating the site of action for AAK1 inhibitors in pain modulation suggests that central inhibition, specifically within the spinal cord, is crucial for antinociceptive effects nih.govresearchgate.netpatsnap.comnih.govmedchemexpress.cn. This compound, characterized by its low brain penetration, did not show antinociceptive effects in the mouse SNL model when administered orally nih.govresearchgate.net. This contrasts with brain-penetrant AAK1 inhibitors which were effective in this model nih.govresearchgate.net. Studies using non-brain-penetrant AAK1 inhibitors and local administration approaches have indicated that the relevant pool of AAK1 for reducing neuropathic pain is located in the spinal cord nih.govresearchgate.net. This suggests that this compound's activity in models like CCI and STZ may be related to its effects at the spinal level, despite its limited brain penetration nih.govresearchgate.net.

Electrophysiological Correlates of Antinociception, including Spontaneous Neural Activity and Windup Inhibition

Electrophysiological studies have provided further insight into the mechanism of AAK1 inhibitors in pain modulation researchgate.netmedchemexpress.com. AAK1 inhibitors have been shown to dose-dependently reduce the increased spontaneous neural activity in the spinal cord that is caused by CCI researchgate.netmedchemexpress.comlookchem.com. Furthermore, these inhibitors blocked the development of windup induced by repeated electrical stimulation of the paw researchgate.netmedchemexpress.com. Windup is a progressive increase in the excitability of spinal cord neurons in response to repeated C-fiber stimulation and is considered a form of central sensitization contributing to chronic pain researchgate.net. The ability of AAK1 inhibitors to reduce spontaneous neural activity and block windup in the spinal cord supports a mechanism involving modulation of spinal pain processing pathways nih.govresearchgate.net. This effect appears to be linked to α2 adrenergic signaling, as α2 adrenergic receptor inhibitors prevented the AAK1 inhibitor-induced reduction in spinal neural activity in the rat CCI model nih.govresearchgate.net.

Antiviral Research

AAK1 plays a role in clathrin-mediated endocytosis, a process utilized by various viruses, including members of the Flaviviridae family like Dengue and Ebola viruses, and SARS-CoV-2, for entry into host cells genecards.orgguidetoimmunopharmacology.orgtandfonline.com. Inhibition of AAK1 can interfere with this process, potentially blocking viral entry tandfonline.com. While this compound is primarily discussed in the context of pain research, the broader role of AAK1 as an antiviral target suggests potential avenues for investigation. Some existing drugs, such as baricitinib, which inhibit AAK1, have shown clinical efficacy in treating viral infections like COVID-19, by potentially blocking virus endocytosis tandfonline.com. AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents guidetoimmunopharmacology.org. However, specific detailed research findings on this compound in antiviral models were not prominently found in the provided search results, which focused heavily on its role in pain. Further research would be needed to fully characterize any potential antiviral properties of this compound.

AAK1 as a Target for Viral Entry Mechanisms

AAK1 plays a pivotal role in clathrin-mediated endocytosis (CME), a key process utilized by many viruses to enter host cells. researchgate.netpatsnap.comgenecards.org AAK1 catalyzes the phosphorylation of the AP2M1 subunit of the adaptor protein complex 2 (AP-2), which is essential for the formation of clathrin-coated vesicles and subsequent endocytosis. researchgate.netpatsnap.comgenecards.org By inhibiting AAK1 activity, the process of CME can be hindered, thereby potentially blocking viral invasion. researchgate.net This mechanism suggests that AAK1 could be a viable target for the development of antiviral drugs. researchgate.net

Inhibition of Viral Protein Internalization (e.g., SARS-CoV-2 S-RBD)

Research has specifically investigated the role of AAK1 in the entry of SARS-CoV-2, the virus responsible for COVID-19. SARS-CoV-2 enters host cells by binding its spike (S) protein to the ACE2 receptor on the cell surface, followed by internalization, largely through CME. unmc.eduxiahepublishing.com Studies using the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein have shown that AAK1 is required for the internalization of S-RBD into host cells. unmc.edu Both genetic knockdown of AAK1 and the use of AAK1 specific inhibitors, including this compound, have been shown to reduce the internalization of SARS-CoV-2 S-RBD in a dose-dependent manner. unmc.edu This provides insight into the mechanism of viral entry regulated by the clathrin-mediated endocytic machinery and supports the potential of AAK1 inhibition as an approach to counter SARS-CoV-2 infection. unmc.edu

Broader Implications for Hepatitis C Virus (HCV), Dengue Virus, Ebola Virus, and Rabies Virus

Beyond SARS-CoV-2, AAK1's involvement in CME has broader implications for other viruses that rely on this pathway for entry and replication. AAK1 is required for the life cycles of viruses from the Flaviviridae family, which includes Dengue virus and Hepatitis C virus (HCV), as well as for Ebola virus and Rabies virus. genecards.orgguidetoimmunopharmacology.orgnih.gov Inhibition of AAK1 has been proposed as a strategy to disrupt the entry of these viruses into host cells. genecards.org For instance, AAK1 inhibitors have been explored for their potential effect against HCV by blocking its entry into host cells. nih.gov Similarly, AAK1 is exploited by viruses such as Filoviruses (Ebola virus) and Rabies virus for replication by utilizing the host endocytic machinery. ijpbs.com Studies have indicated that AAK1 is an important cellular component in regulating the entry of Rabies virus, and its inhibition can significantly reduce viral infection. nih.gov

Exploratory Studies in Other Pathological Contexts As Aak1 Inhibitor Class

Links to Alzheimer's Disease (AD) Pathology and Amyloid Beta Modulation

AAK1 has been linked to Alzheimer's Disease (AD) pathology, particularly through its role in endocytosis, which is implicated in the internalization and degradation of amyloid-beta (Aβ) peptides. patsnap.comnih.gov Accumulation and misfolding of Aβ peptides are key features of AD. patsnap.combioinformation.net Modulating the endocytic pathway via AAK1 inhibition could potentially influence the clearance of these toxic peptides, offering a potential therapeutic strategy for AD. patsnap.com Studies in AD mouse models have suggested that inhibiting clathrin-mediated endocytosis can prevent Aβ-induced damage and may have a beneficial effect in treating AD. nih.gov Periodic variations in AAK1 expression have also been observed to correlate with cognitive decline in an Aβ-induced mouse model of AD, suggesting AAK1 could be a relevant indicator for the disease. nih.gov

Investigational Relevance in Cancer Research

AAK1 inhibitors are also being investigated for their potential relevance in cancer research. patsnap.comeurekalert.org Cancer cells often exhibit dysregulated endocytic pathways, which can contribute to their growth and survival. patsnap.com Targeting AAK1 may offer a way to alter the endocytic trafficking of growth factor receptors, potentially leading to reduced cancer cell proliferation and increased apoptosis. patsnap.com Preliminary studies suggest that AAK1 inhibitors might enhance the effectiveness of existing cancer treatments by making tumor cells more sensitive to chemotherapeutic agents. patsnap.com Furthermore, AAK1 has been implicated in regulating the WNT signaling pathway, which is often hyperactive in various cancers. unclineberger.org Inhibition of AAK1 has been shown to block WNT signals by facilitating the removal of WNT receptors from the cell surface. unclineberger.org While some studies in preclinical cancer models exploring the combination of AAK1 inhibition with immunotherapy have shown complex results, indicating a functional interaction that warrants further investigation, the role of AAK1 in cancer remains an active area of research. bmj.com

Research Methodologies and Analytical Approaches

In Vitro Pharmacological Characterization

In vitro studies are crucial for determining the direct effects of LP-922761 on its molecular targets and relevant cellular pathways.

Enzyme-Based Kinase Activity Assays

Enzyme-based kinase activity assays are fundamental in determining the potency and selectivity of this compound against its intended target, adapter protein-2 associated kinase 1 (AAK1), and other kinases. This compound has been identified as a potent and selective AAK1 inhibitor with an IC₅₀ value of 4.8 nM in enzyme assays. acetherapeutics.commedchemexpress.commedchemexpress.comtocris.comglpbio.commedchemexpress.com These assays typically involve incubating the purified kinase enzyme with a substrate and ATP in the presence or absence of the inhibitor, followed by measuring the level of phosphorylated substrate. This compound also showed inhibitory activity against BMP-2-inducible protein kinase (BIKE) with an IC₅₀ of 24 nM, demonstrating some selectivity over BIKE. acetherapeutics.commedchemexpress.commedchemexpress.comtocris.comglpbio.commedchemexpress.com Importantly, this compound exhibited no significant activity at cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors, indicating a degree of specificity for kinase targets over these receptors. acetherapeutics.commedchemexpress.commedchemexpress.comtocris.comglpbio.commedchemexpress.com

Interactive Table 1: this compound In Vitro Enzyme Inhibition Data

TargetAssay TypeIC₅₀ (nM)
AAK1Enzyme Assay4.8
BIKEEnzyme Assay24
GAKEnzyme AssayNo significant activity
Opioid ReceptorsBinding/Functional AssayNo significant activity
Adrenergic α2 ReceptorsBinding/Functional AssayNo significant activity
GABAa ReceptorsBinding/Functional AssayNo significant activity

Cell-Based Assays for Target Engagement and Pathway Activity

Cell-based assays provide insights into the activity of this compound within a more complex cellular environment, confirming target engagement and assessing the impact on relevant signaling pathways. This compound demonstrated potency in cell assays with an IC₅₀ value of 7.6 nM, indicating its ability to engage and inhibit AAK1 in a cellular context. acetherapeutics.commedchemexpress.commedchemexpress.comtocris.comglpbio.commedchemexpress.com These assays can measure the physical interaction of a compound with its target within live cells and assess downstream effects on pathway activity. conceptlifesciences.compromegaconnections.compromega.denih.govdiscoverx.com Techniques such as those quantifying total and phosphorylated proteins (e.g., HTRF, AlphaLISA, western blotting) can be used to assess the impact of AAK1 inhibition by this compound on downstream signaling components. conceptlifesciences.com Cell-based target engagement assays are considered critical in drug discovery to ensure that compounds interact with their intended targets in a living system, which is crucial for predicting in vivo efficacy. conceptlifesciences.compromegaconnections.com

Interactive Table 2: this compound In Vitro Cell-Based Assay Data

TargetAssay TypeIC₅₀ (nM)
AAK1Cell Assay7.6

High-Throughput Screening (HTS) Techniques for Inhibitor Identification

While the provided information specifically details the characterization of this compound, high-throughput screening (HTS) techniques are commonly employed in the initial stages of drug discovery to identify potential inhibitors from large compound libraries. HTS allows for the rapid screening of tens of thousands to millions of compounds against a specific target or pathway. nih.gov Although the direct application of HTS for the identification of this compound is not explicitly detailed in the provided snippets, it is a standard methodology in the discovery of kinase inhibitors like this compound. HTS assays are designed to be sensitive and robust, enabling the identification of initial "hits" that can then be further characterized and optimized. nih.gov

In Vivo Preclinical Models and Assessments

In vivo studies using preclinical animal models are essential for evaluating the efficacy of this compound in a living organism and understanding its effects on disease pathophysiology and behavior.

Design and Application of Rodent Models for Disease Pathophysiology

Rodent models are widely used to investigate the pathophysiology of various diseases and assess the potential therapeutic effects of compounds like this compound. mdpi.comnih.govmdpi.com In the context of this compound, which is characterized as a peripherally restricted AAK1 inhibitor, rodent models of neuropathic pain have been particularly relevant. tocris.comglpbio.commedchemexpress.comresearchgate.netki.se Studies have utilized models such as the spinal nerve ligation (SNL) model in mice to assess the compound's effect on pain-like behaviors. researchgate.net The collagen antibody-induced arthritis (CAIA) model in rodents has also been employed to investigate the role of AAK1 inhibition in pain, particularly in the late phase when inflammation has resolved but pain persists. ki.se These models aim to mimic aspects of human disease pathophysiology, allowing researchers to study the effects of interventions like AAK1 inhibition. mdpi.comnih.govmdpi.com

Behavioral Phenotyping and Nociceptive Assessment

Behavioral phenotyping and nociceptive assessment in rodent models are critical for evaluating the in vivo efficacy of this compound, particularly in the context of pain. In studies using the mouse SNL model, behavioral tests are conducted to assess mechanical allodynia, a type of pain hypersensitivity. researchgate.net Nociceptive assessment involves measuring the animal's response to painful or potentially painful stimuli. In the CAIA model, pain-like behavior is assessed, and the application of this compound has been shown to resolve this behavior specifically in the late phase of the model without affecting arthritis scores, suggesting an inflammation-independent mechanism of pain reduction. ki.se While oral administration of this compound at a dose of 60 mg/kg was tested in the mouse SNL model for relief of mechanical allodynia, it was not antinociceptive in this specific assay. researchgate.net This contrasts with the activity observed for another AAK1 inhibitor, LP-935509, which is brain-penetrant. researchgate.netresearchgate.net The peripherally restricted nature of this compound, with a brain to plasma ratio of 0.007 in mice, is a key factor influencing its activity in these models. medchemexpress.comresearchgate.netresearchgate.net

Compound Information

Molecular and Histological Analysis of Target Tissues

Molecular and histological analyses are crucial for examining the effects of AAK1 modulation or inhibition in relevant tissues. These techniques provide insights into changes at the cellular and tissue level, complementing in vitro and structural studies.

Histological analysis typically involves fixing, embedding, sectioning, and staining tissue samples. Hematoxylin and eosin (B541160) (H&E) staining is a common method to visualize tissue morphology. plos.org Immunohistochemistry can be used to detect the presence and localization of specific proteins, including AAK1 or downstream targets, within tissue sections using antibodies. plos.org This allows researchers to assess protein expression levels and distribution in response to experimental interventions, such as treatment with AAK1 inhibitors like this compound or in genetic models.

Molecular analysis techniques, such as Western blotting, can quantify protein expression levels in tissue lysates. nih.govbiorxiv.org RT-qPCR can be used to measure the mRNA expression levels of AAK1 and other genes of interest in target tissues. researchgate.net These methods help to confirm the impact of genetic manipulation (e.g., knockdown or knockout) or pharmacological inhibition on the expression of AAK1 and related proteins.

In the context of AAK1 research, these analyses can be applied to tissues relevant to its function or disease involvement, such as brain tissue in neurological studies or specific organs affected by viral infections. For example, studies have investigated AAK1 levels in brain tissues of Alzheimer's disease model mice using ELISA and Western blotting to correlate expression with cognitive changes. researchgate.net Histological analysis has also been employed in studies involving knockout mice to examine tissue morphology changes. plos.org

Structural Biology and Structure-Activity Relationship (SAR) Studies

Structural biology techniques, particularly X-ray crystallography, are vital for understanding the interaction between AAK1 and potential inhibitors at an atomic level. This information is fundamental for rational drug design and optimizing compound potency and selectivity through Structure-Activity Relationship (SAR) studies.

X-ray Crystallography for Ligand-Target Interaction Mode Elucidation

X-ray crystallography is used to determine the three-dimensional structure of the AAK1 kinase domain, often in complex with an inhibitor. ijpbs.comtandfonline.comrcsb.orgrcsb.org By crystallizing the AAK1 protein with a bound ligand, researchers can visualize how the inhibitor fits into the kinase's ATP-binding site and identify the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. tandfonline.com

Several crystal structures of AAK1 in complex with inhibitors have been deposited in databases like the RCSB Protein Data Bank (PDB). rcsb.orgrcsb.org These structures, often at high resolutions (e.g., 1.95 Å or 1.97 Å), provide detailed insights into the binding mode. rcsb.orgrcsb.org For instance, crystal structures have shown how specific chemical moieties of inhibitors interact with key regions of AAK1, such as the hinge region and the P-loop. tandfonline.com This structural information is critical for understanding the basis of inhibitor potency and selectivity. tandfonline.com

Principles of Scaffold Jumping and Analog Design

Scaffold jumping and analog design are key strategies in medicinal chemistry aimed at discovering novel compounds with improved properties, such as increased potency, selectivity, or pharmacokinetic profiles. nih.gov Based on the structural information obtained from techniques like X-ray crystallography and existing SAR data, chemists can design new compounds by modifying the core chemical structure (scaffold jumping) or by making small chemical variations to the existing scaffold (analog design). nih.gov

Scaffold jumping involves replacing the central ring system or core structure of a known active compound with a different one while retaining essential pharmacophores that interact with the target. nih.gov This can lead to compounds with distinct properties. Analog design focuses on systematically modifying substituents on a lead scaffold to explore the SAR systematically. nih.gov For AAK1 inhibitors, this involves altering groups that interact with specific pockets or residues in the AAK1 binding site to optimize interactions and improve desired characteristics. nih.gov For example, studies have explored modifying alkyl groups or replacing rings in AAK1 inhibitors to influence activity and selectivity against other kinases like JAK1, JAK2, and GAK. nih.gov These principles are applied to design and synthesize libraries of compounds that are then tested for their inhibitory activity against AAK1 and other kinases to assess selectivity. biorxiv.org

Genetic Approaches in AAK1 Research

Genetic approaches are invaluable for investigating the physiological function of AAK1 and validating it as a therapeutic target. These methods involve manipulating AAK1 gene expression to observe the resulting phenotypic consequences.

Generation and Phenotypic Characterization of Gene Knockout Models

Gene knockout involves creating organisms, typically mice, where the AAK1 gene has been inactivated. nih.govresearchgate.net This allows researchers to study the effects of complete loss of AAK1 function on development, physiology, and behavior. Large-scale gene knockout phenotyping campaigns, such as those conducted by Lexicon Pharmaceuticals and the International Mouse Phenotyping Consortium (IMPC), have included the generation and characterization of AAK1 knockout mice. nih.govresearchgate.net

Phenotypic characterization of AAK1 knockout mice involves a comprehensive assessment of various physiological systems and behaviors. This can include evaluations of neurological function, pain responses, metabolism, and other relevant phenotypes based on AAK1's known or suspected roles. nih.govresearchgate.net For instance, AAK1 knockout mice have been characterized for their antinociceptive phenotype in models of neuropathic pain, providing genetic evidence for AAK1's involvement in pain pathways. researchgate.net These studies often involve behavioral tests and sometimes histological or molecular analyses of tissues from knockout animals. researchgate.net

Phenotype CategoryObserved Phenotypes in AAK1 Knockout Mice (Examples)Source
Nervous System/BehaviorAltered pain responses (e.g., antinociception) researchgate.net
Changes in root tropic growth (in Arabidopsis) nih.gov
Homeostasis/MetabolismMentioned as a category in large-scale screens nih.gov
Cardiovascular SystemMentioned as a category in large-scale screens nih.gov
Vision/EyeMentioned as a category in large-scale screens nih.gov
Hearing/Vestibular/EarMentioned as a category in large-scale screens nih.gov
SkeletonMentioned as a category in large-scale screens nih.gov

Note: This table provides examples of phenotypic categories assessed in gene knockout studies, with specific observed phenotypes for AAK1 knockout mice where mentioned in the provided context.

siRNA-Mediated Gene Silencing for Functional Validation

siRNA (small interfering RNA) mediated gene silencing is a powerful technique for transiently reducing the expression of a specific gene, such as AAK1, in cultured cells or in vivo. nih.govbiorxiv.orgnih.govresearchgate.net This approach allows researchers to investigate the immediate consequences of reduced AAK1 levels on cellular processes and signaling pathways.

By introducing synthetic siRNAs designed to target AAK1 mRNA, researchers can trigger the RNA interference pathway, leading to the degradation of AAK1 mRNA and a reduction in AAK1 protein levels. nih.govbiorxiv.orgnih.gov The efficiency of knockdown is typically confirmed by Western blotting or RT-qPCR to measure the decrease in AAK1 expression. nih.govbiorxiv.orgnih.gov

siRNA-mediated silencing of AAK1 has been widely used to validate its functional roles in various cellular contexts, including clathrin-mediated endocytosis and signaling pathways like WNT and Neuregulin-1/ErbB4. nih.govbiorxiv.orgnih.govresearchgate.net For example, studies have shown that AAK1 knockdown affects the phosphorylation of AP2M1 and influences the internalization of receptors like LRP6 and transferrin. rupress.orgbiorxiv.orgnih.govresearchgate.net By comparing the phenotypes observed after AAK1 silencing with those seen after treatment with AAK1 inhibitors like this compound, researchers can further validate that the observed effects of the compound are indeed mediated through AAK1 inhibition. nih.gov

MethodDescriptionApplication in AAK1 ResearchSource
siRNA-mediated silencingTransient reduction of gene expression using small interfering RNAs.Studying the impact of reduced AAK1 levels on endocytosis, signaling pathways, and cellular phenotypes. nih.govbiorxiv.orgnih.govresearchgate.net
Knockdown efficiency assayMeasurement of target protein or mRNA levels after siRNA treatment.Confirmation of successful AAK1 silencing using Western blotting or RT-qPCR. nih.govbiorxiv.orgnih.gov

Future Directions and Unanswered Questions

Delineating Comprehensive AAK1 Substrates and Interacting Proteins Beyond AP-2

AAK1 is well-established for its role in clathrin-mediated endocytosis, primarily through the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP-2). wikipedia.orgwikipedia.orguni.luguidetopharmacology.orgharvard.edu This phosphorylation enhances the binding of AP-2 to cargo proteins containing tyrosine-based internalization motifs. harvard.edu However, AAK1's cellular functions extend beyond this canonical interaction, involving a broader network of substrates and interacting proteins.

Future research needs to comprehensively map the landscape of AAK1 substrates and interacting partners beyond AP-2. Studies have already indicated interactions with clathrin itself, as well as with proteins like NUMB, regulating its cellular localization, and activated NOTCH1, influencing its endosomal localization and transcriptional activity. uni.luguidetopharmacology.orgharvard.eduunige.ch AAK1 also interacts with alpha-adaptin and EPS15 isoform 2. uni.luunige.ch Furthermore, AAK1 is known to be a substrate for NDR1/2 phosphorylation and participates in signaling pathways involving CDK16 and Nrg1, as well as Notch and WNT pathways. wikipedia.orgguidetopharmacology.orgtocris.com Recent multi-omics analysis in a cerebral ischemia model identified AAK1 as a key target protein and linked it to the NF-κB signaling pathway, suggesting additional, context-dependent interactions. wikidata.org

Identifying the full spectrum of proteins phosphorylated by AAK1, particularly in different cell types and physiological or pathological states relevant to LP-922761's activity, remains a critical unanswered question. Techniques such as phosphoproteomics, coupled with advanced protein-protein interaction mapping methods, are essential to reveal the complete network influenced by AAK1. Understanding these interactions is crucial for fully elucidating the diverse cellular processes regulated by AAK1 and, consequently, the complete range of effects mediated by its inhibition by compounds like this compound.

Investigating this compound's Cellular and Subcellular Distribution in Diverse Pathological States

A key characteristic of this compound is its peripherally restricted nature, demonstrated by a very low brain to plasma ratio in preclinical studies. cenmed.comguidetopharmacology.orgresearchgate.netguidetopharmacology.org This property is particularly relevant for its intended application in neuropathic pain, where targeting peripheral or spinal AAK1 is considered important. cenmed.commims.com However, a detailed understanding of this compound's distribution at the cellular and subcellular levels within relevant tissues, especially in the context of diverse pathological states where AAK1 inhibition might be beneficial, is still lacking.

While general methods for studying cellular and subcellular distribution exist transcriptionfactor.orgnih.govidrblab.net, specific data for this compound in disease models beyond basic pharmacokinetic profiling are needed. For instance, in models of neuropathic pain, precisely localizing this compound within dorsal root ganglia neurons, spinal cord neurons, or associated glial cells could provide crucial insights into its mechanism of action. Similarly, if exploring its potential in other peripheral or systemic conditions like rheumatoid arthritis, understanding its distribution within affected joints or immune cells would be vital.

Future studies should employ advanced imaging techniques, such as mass spectrometry imaging or high-resolution fluorescence microscopy with labeled this compound, to visualize its precise location within target tissues and cell types under both healthy and diseased conditions. Investigating how local tissue environments, inflammation, or disease-specific cellular changes might influence this compound's uptake, retention, and subcellular localization is essential for optimizing its therapeutic application and predicting its efficacy in different patient populations.

Exploring Novel Therapeutic Applications for Peripherally Restricted AAK1 Inhibition in Systemic Diseases

The peripherally restricted nature of this compound suggests that its therapeutic potential may lie primarily in treating diseases where modulating peripheral AAK1 activity is sufficient or desirable, avoiding potential central nervous system side effects. While neuropathic pain is a primary focus wikipedia.orgcenmed.commims.comjkchemical.com, the broader roles of AAK1 and the implications of peripheral endocytosis modulation point to other potential applications in systemic diseases.

AAK1 plays a role in the cellular entry of various viruses, including Hepatitis C, Dengue, Ebola, and SARS-CoV-2, by regulating clathrin-mediated endocytosis. wikipedia.orgwikipedia.orgguidetopharmacology.orgtocris.commims.comclinisciences.comnih.gov this compound has shown the ability to inhibit the internalization of the SARS-CoV-2 spike protein receptor-binding domain in host cells, suggesting a potential antiviral application. mims.com For systemic viral infections where initial entry or replication occurs in peripheral tissues, a peripherally restricted inhibitor like this compound could offer a therapeutic advantage.

Beyond infectious diseases, AAK1 inhibition is being explored in oncology to alter the endocytic trafficking of growth factor receptors in cancer cells and in neurodegenerative diseases to regulate the endocytosis of neurotoxic proteins. nih.gov While these often involve central nervous system pathology, certain cancers or neurodegenerative processes may have significant peripheral components or biomarkers where peripheral AAK1 modulation could be relevant. The observed effect of this compound in a rheumatoid arthritis model also highlights potential in inflammatory conditions affecting peripheral joints. Furthermore, AAK1 inhibitors are being investigated for muscle regeneration, suggesting potential in muscular dystrophies. nih.gov

Future research should systematically explore these and other systemic diseases where peripheral AAK1 activity is implicated. This could involve preclinical studies in relevant animal models and ex vivo studies on patient-derived peripheral tissues or cells to assess the efficacy of this compound in modulating disease-relevant pathways. Identifying specific patient populations with systemic diseases that could benefit from peripherally restricted AAK1 inhibition is a key future direction.

Advancements in AAK1 Inhibitor Design for Tissue-Specific Targeting and Enhanced Efficacy

The development of AAK1 inhibitors has seen the emergence of compounds with different pharmacokinetic profiles, such as the peripherally restricted this compound and the brain-penetrant LP-935509. cenmed.commims.com This highlights the importance of inhibitor design in achieving desired tissue distribution. This compound itself is an imidazo[1,2-b]pyridazine (B131497) derivative, and research into the structure-activity relationships (SAR) of AAK1 inhibitors has identified chemical modifications that influence potency, selectivity, and pharmacokinetic properties, including brain penetration. wikipedia.orgwikipedia.org

Future advancements in AAK1 inhibitor design should aim for even greater tissue specificity beyond the simple peripheral vs. central nervous system distinction. This could involve designing compounds that preferentially accumulate in specific peripheral tissues (e.g., joints, sensory neurons, liver) or cell types relevant to particular diseases. Strategies might include incorporating targeting moieties, utilizing prodrug approaches, or optimizing physicochemical properties based on the unique microenvironments of target tissues.

Furthermore, ongoing efforts are needed to enhance the efficacy and selectivity of AAK1 inhibitors. While this compound shows selectivity over certain receptors and kinases like BIKE and GAK guidetopharmacology.orgresearchgate.netguidetopharmacology.org, further improving selectivity within the NAK kinase family (which includes AAK1, BIKE, and GAK) and against other kinases is crucial to minimize off-target effects. nih.gov Exploring novel chemical scaffolds and leveraging structural information of AAK1 and its complexes can facilitate the design of more potent and selective inhibitors with tailored tissue distribution profiles, ultimately leading to safer and more effective therapeutics.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of AAK1 Pathway Modulation

A comprehensive understanding of how this compound modulates the AAK1 pathway and its downstream effects requires integrating data from multiple high-throughput technologies. While traditional biochemical and cellular assays provide valuable insights, a holistic view necessitates the application of multi-omics approaches.

Studies have already demonstrated the power of integrating proteomics and transcriptomics (e.g., microRNA profiling) to identify AAK1 as a key player in disease pathways and uncover regulatory mechanisms like the influence of miR-664a-5p on AAK1 expression. wikidata.org RNA sequencing has also been used to explore gene expression changes in pain models treated with AAK1 inhibitors. ijpbs.com Publicly available datasets related to AAK1, including those on protein phosphorylation, expression in different tissues and cell types, and involvement in various pathways, provide a foundation for integrated analysis. guidetopharmacology.org

Future research should leverage integrated multi-omics strategies, including genomics, transcriptomics, proteomics, and metabolomics, to gain a deeper mechanistic understanding of this compound's effects. This could involve comparing the molecular profiles of tissues or cells from disease models treated with this compound versus controls. Analyzing changes in gene expression, protein levels, post-translational modifications (especially phosphorylation), and metabolite profiles can reveal the complex network of pathways influenced by peripherally restricted AAK1 inhibition. Such integrated analyses can help identify novel biomarkers of response, predict potential off-target effects, and uncover synergistic interactions with other pathways, ultimately accelerating the rational design of future AAK1-targeted therapies.

Q & A

Q. What are the primary pharmacological targets of LP-922761, and how do its inhibitory concentrations (IC₅₀) compare across enzyme and cellular assays?

this compound is a potent, selective inhibitor of Adaptor-Associated Protein Kinase 1 (AAK1), with enzyme and cellular IC₅₀ values of 4.8 nM and 7.6 nM , respectively . It also inhibits BMP-2 Inducible Kinase (BIKE) with an IC₅₀ of 24 nM , but shows no significant activity against GAK, opioid receptors, adrenergic α2 receptors, or GABAa receptors . Researchers should validate target specificity using kinase profiling panels and receptor binding assays to confirm selectivity in their experimental systems.

Q. How does the selectivity profile of this compound inform its application in neurological disease models?

this compound’s selectivity for AAK1 over structurally related kinases (e.g., GAK) and neurotransmitter receptors makes it suitable for studying peripheral AAK1-mediated pathways in neuropathic pain or neurodegenerative disorders . Its low brain-to-plasma ratio (0.007 in mice ) suggests it primarily acts in peripheral compartments, which must be considered when designing in vivo studies . Use cerebrospinal fluid (CSF) sampling or tissue-specific pharmacokinetic analyses to confirm localization.

Q. What methodologies are recommended for preparing this compound stock solutions and ensuring stability in experimental setups?

this compound has a solubility of 41.67 mg/mL in DMSO at 80°C . For in vitro use, prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C . For in vivo administration, use formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 in saline, ensuring solubility via sonication and heating . Always confirm solution clarity pre-administration.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between cellular and enzymatic inhibition data for this compound?

Discrepancies between enzyme (4.8 nM) and cellular (7.6 nM) IC₅₀ values may arise from cellular permeability, off-target effects, or assay conditions . To address this:

  • Perform dose-response curves under standardized ATP concentrations (e.g., near physiological levels).
  • Use genetic knockdown/knockout models to isolate AAK1-specific effects.
  • Combine with proteomics to identify compensatory pathways .

Q. What strategies optimize this compound dosing regimens in preclinical neuropathic pain models?

this compound’s peripheral restriction necessitates dose titration based on plasma exposure. For chronic studies:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels with target engagement (e.g., endocytosis inhibition in dorsal root ganglia) .
  • Monitor off-target effects via behavioral assays (e.g., locomotor activity) to exclude CNS penetration .

Q. How can researchers investigate functional crosstalk between AAK1 and BIKE using this compound?

this compound’s dual inhibition of AAK1 (7.6 nM) and BIKE (24 nM) enables studies on kinase crosstalk . To dissect their roles:

  • Pair this compound with BIKE-specific inhibitors (e.g., SGC-AAK1-1) in combinatorial assays.
  • Use phosphoproteomics to map downstream signaling nodes (e.g., clathrin-mediated endocytosis vs. BMP-2 pathways) .

Q. What analytical approaches validate this compound’s target engagement in complex biological systems?

  • Biochemical assays : Measure AAK1 autophosphorylation or substrate phosphorylation (e.g., AP2M1 Thr156) in target tissues .
  • Chemical proteomics : Use immobilized this compound analogs to capture kinase targets in lysates .
  • In vivo imaging : Track fluorescently labeled this compound derivatives in peripheral nerve injury models .

Q. How should researchers address discrepancies in reported brain-to-plasma ratios when extrapolating murine data to other species?

The low brain-to-plasma ratio (0.007 ) in mice may vary in other species due to differences in blood-brain barrier (BBB) transporters . To extrapolate:

  • Perform cross-species BBB permeability assays (e.g., PAMPA-BBB).
  • Use transgenic models expressing human BBB transporters to predict human pharmacokinetics .

Methodological Considerations Table

Aspect Recommendation References
Solubility Use DMSO for in vitro; optimized vehicles (e.g., PEG300) for in vivo
Selectivity Validation Combine kinase profiling and receptor binding assays
In Vivo Localization Measure CSF/tissue concentrations; use imaging probes
Data Reproducibility Standardize ATP levels in assays; validate with genetic models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP-922761
Reactant of Route 2
Reactant of Route 2
LP-922761

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.